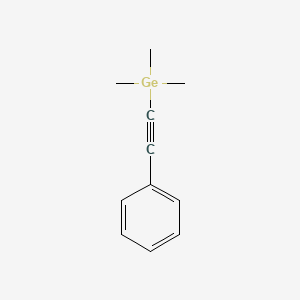

Acetylene, 1-phenyl-2-trimethylgermyl-

Description

Significance of Group 14 Element-Substituted Acetylenes in Chemical Synthesis and Theory

The elements of Group 14—carbon (C), silicon (Si), germanium (Ge), tin (Sn), and lead (Pb)—exhibit a dramatic shift in properties down the group, moving from the quintessential non-metal (carbon) to metals (tin and lead). weebly.comlibretexts.org This gradation is reflected in their organometallic compounds, particularly those involving multiple bonds. While carbon readily forms stable double (C=C) and triple (C≡C) bonds which are central to organic chemistry, its heavier congeners do so with greater difficulty. libretexts.org

The triple bonds in heavier Group 14 element analogues are fundamentally different from those in organic alkynes. For instance, while organic acetylenes have a linear geometry, theoretical and experimental studies on their heavier analogues often reveal a trans-bent geometry. nih.gov This structural deviation is a consequence of the differing orbital energies and sizes of the heavier elements, making π-bonding less effective. The tendency to form catenated compounds (chains of like atoms) also decreases rapidly down the group as the element-element bond energies weaken. libretexts.org

In chemical synthesis, Group 14 substituted acetylenes are of considerable importance. The silicon analogue of the title compound, 1-phenyl-2-(trimethylsilyl)acetylene, is widely used as a versatile building block in organic synthesis, particularly in cross-coupling reactions and as a precursor for complex molecular architectures and advanced materials like functionalized polymers. chemimpex.comchemicalbook.com By analogy, germanium-substituted acetylenes offer a unique reactivity profile, intermediate between that of silicon and tin compounds, making them valuable for specific synthetic applications. wikipedia.org

| Element | Symbol | Atomic Radius (pm) | Electronegativity (Pauling Scale) | Classification |

|---|---|---|---|---|

| Carbon | C | 77 | 2.55 | Non-metal |

| Silicon | Si | 118 | 1.90 | Metalloid |

| Germanium | Ge | 123 | 2.01 | Metalloid |

| Tin | Sn | 141 | 1.96 | Metal |

| Lead | Pb | 175 | 2.33 | Metal |

Historical Context and Evolution of Organogermanium Chemistry Relevant to Alkynes

The journey of organogermanium chemistry began in 1887 with the synthesis of the first organogermanium compound, tetraethylgermane (B1293566), by Clemens Winkler. wikipedia.orgpharmacy180.com Despite this early start, the field developed at a slower pace than the chemistry of its lighter neighbour, silicon, largely due to the higher cost and lower abundance of germanium. wikipedia.orgloc.gov

A significant expansion in the synthesis and study of organogermanium compounds occurred in the mid-20th century. pharmacy180.com However, research into species with multiple bonds involving germanium is a more recent endeavour. The synthesis of stable compounds containing germanium double bonds (germenes) and triple bonds (germynes) has been a persistent challenge, often overcome by using bulky, sterically demanding substituents to provide kinetic stability. wikipedia.org The chemistry of organogermanium compounds with alkyne moieties has evolved from simple tetravalent structures to the exploration of these more reactive, low-coordinate species. This evolution reflects broader trends in main-group chemistry, where the focus has shifted towards accessing heavier element analogues of fundamental organic structures.

| Year | Discovery | Significance |

|---|---|---|

| 1886 | Discovery of Germanium by Clemens Winkler | Provided the elemental basis for the field. |

| 1887 | Synthesis of tetraethylgermane by Winkler | First organogermanium compound synthesized. wikipedia.orgpharmacy180.com |

| Mid-20th Century | Wider synthesis and examination of organogermanium compounds | Expansion of the field beyond simple alkylgermanes. pharmacy180.com |

| 1970s | Marketing of organogermanium compounds as health supplements | Spurred research into the biological activity of these compounds. pharmacy180.com |

| Late 20th/Early 21st Century | Synthesis of stable compounds with Ge=C and Ge=Ge bonds | Advanced the understanding of multiple bonding in heavier elements. wikipedia.org |

Structure

2D Structure

Properties

CAS No. |

4131-47-9 |

|---|---|

Molecular Formula |

C11H14Ge |

Molecular Weight |

218.86 g/mol |

IUPAC Name |

trimethyl(2-phenylethynyl)germane |

InChI |

InChI=1S/C11H14Ge/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 |

InChI Key |

OAWRTCPYVZYTCQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Ge](C)(C)C#CC1=CC=CC=C1 |

Origin of Product |

United States |

Elucidation of Reactivity and Mechanistic Pathways of 1 Phenyl 2 Trimethylgermylacetylene

Electron Spin Resonance (ESR) Spectroscopy Studies of Radical Anions

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as radical anions. researchgate.net Research into the radical anion of 1-phenyl-2-trimethylgermylacetylene has provided significant insights into its electronic structure, stability, and reactivity.

The radical anion of 1-phenyl-2-trimethylgermylacetylene has been successfully generated in tetrahydrofuran (B95107) (THF) through reduction with alkali metals. rsc.org The stability and spectral characteristics of the resulting radical anion are notably dependent on the alkali metal used, which acts as the counter-ion or "gegenion".

Studies have documented the formation of the radical anion with sodium (Na+), potassium (K+), rubidium (Rb+), and cesium (Cs+) as gegenions. rsc.org Under these conditions, the radical anions were found to be stable at a low temperature of –90°C. rsc.org However, attempts to generate the radical anion using lithium (Li+) as the gegenion were unsuccessful, indicating that the radical anion is unstable in the presence of the smaller lithium cation under the same conditions. rsc.org This suggests a significant role of the ion pair structure and the nature of the gegenion in determining the stability of the radical species. The stability of related radical anions, such as that of 1-phenyl-2-trimethylsilylacetylene, has also been noted at temperatures around –80°C. rsc.org

While the radical anion of 1-phenyl-2-trimethylgermylacetylene is persistent at –90°C (with Na+, K+, Rb+, or Cs+), it undergoes a dimerization reaction upon warming. rsc.org The kinetics of this dimerization process in tetrahydrofuran were investigated over a temperature range of –90°C to –40°C using ESR spectroscopy to monitor the decay of the radical anion concentration over time. rsc.org From these measurements, rate constants and the thermodynamic parameters of activation for the dimerization reaction were calculated. rsc.org

For a closely related compound, 1-phenyl-2-trimethylsilylacetylene, detailed kinetic data for its dimerization at –60°C reveals a strong dependence on the gegenion. rsc.org This provides a valuable comparative framework for understanding the reactivity of the germyl (B1233479) analogue.

Interactive Data Table: Dimerization Kinetics of 1-Phenyl-2-trimethylsilylacetylene Radical Anion at –60°C rsc.org

| Gegenion | Rate Constant (k, l mol⁻¹ s⁻¹) | ΔG‡ (kcal mol⁻¹) | ΔH‡ (kcal mol⁻¹) | ΔS‡ (cal mol⁻¹ K⁻¹) |

|---|---|---|---|---|

| Na⁺ | 41.1 | 10.8 | 9.3 | -6.9 |

| K⁺ | 0.59 | 13.5 | 6.3 | -33.8 |

This table shows kinetic data for the silyl-analogue, illustrating the influence of the gegenion on dimerization rates and thermodynamic parameters.

The ESR spectra of the 1-phenyl-2-trimethylgermylacetylene radical anion have been obtained and analyzed. rsc.org The analysis of these spectra allows for the determination of hyperfine splitting constants, which describe the interaction of the unpaired electron with magnetic nuclei (primarily ¹H) in the molecule. These constants are directly proportional to the spin density at the respective nucleus and provide a map of the unpaired electron's distribution across the molecule.

For the analogous 1-phenyl-2-trimethylsilylacetylene, the splitting constants of the phenyl group were unambiguously assigned through selective deuterium (B1214612) substitution. rsc.org This methodology allows for a precise understanding of how the spin density is distributed between the ortho, meta, and para positions of the phenyl ring. The analysis of these splitting constants, often supported by Hückel molecular orbital calculations, indicates that the unpaired electron is delocalized over the entire π-system of the phenylacetylide moiety. rsc.org This delocalization is a key factor contributing to the relative stability of the radical anion at low temperatures.

Addition Reactions and Regioselectivity

The carbon-carbon triple bond in germyl alkynes like 1-phenyl-2-trimethylgermylacetylene is a site of high electron density, making it susceptible to various addition reactions. The presence of both a phenyl group and a trimethylgermyl group on the alkyne introduces electronic and steric biases that control the regioselectivity and stereoselectivity of these transformations.

Electrophilic Addition: In the electrophilic addition to unsymmetrical alkynes, the regiochemical outcome is often governed by the formation of the most stable carbocation intermediate (Markovnikov's rule). For 1-phenyl-2-trimethylgermylacetylene, an electrophile (E+) can add to either of the acetylenic carbons.

Path A (Attack at Cα, adjacent to Ge): This would place the positive charge on the carbon adjacent to the phenyl group (Cβ). This benzylic-type vinyl cation is significantly stabilized by resonance with the phenyl ring.

Path B (Attack at Cβ, adjacent to Ph): This would place the positive charge on the carbon adjacent to the trimethylgermyl group (Cα). Group 14 elements like Si and Ge are known to stabilize a positive charge on a β-carbon through a phenomenon known as σ-π hyperconjugation or the "β-effect".

The regioselectivity of the reaction depends on the competition between benzylic stabilization and the β-germanium effect. Studies on similar aryl alkynes, such as the addition of HBr to 1-phenylprop-1-yne, show that the reaction can proceed through different mechanisms (AdE2 involving a vinyl cation or a concerted AdE3) depending on the specific reaction conditions, which in turn affects the regio- and stereochemical outcome. researchgate.net It is expected that the bulky trimethylgermyl group would also exert significant steric hindrance, potentially influencing the direction of attack.

Nucleophilic Addition: Nucleophilic addition to alkynes is less common than electrophilic addition unless the alkyne is activated by electron-withdrawing groups. However, under appropriate conditions, such as catalysis by transition metals or the use of highly reactive organometallic nucleophiles, addition can occur. The regioselectivity would be dictated by both electronic effects (the trimethylgermyl group is generally considered electron-donating) and steric hindrance, with the nucleophile likely attacking the less hindered acetylenic carbon.

Radical Addition: The addition of radicals to the alkyne bond initiates a free-radical chain process. The regioselectivity of the initial radical attack is determined by the relative stability of the two possible vinyl radical intermediates.

Addition to Cα (adjacent to Ge): This forms a vinyl radical at Cβ, which is stabilized by resonance with the phenyl group.

Addition to Cβ (adjacent to Ph): This forms a vinyl radical at Cα, which is stabilized by the adjacent germanium atom.

The stability of allylic radicals formed from radical addition to allenes is a key factor in determining regioselectivity, and similar principles apply to the vinyl radicals formed from alkynes. nih.gov The steric bulk of the trimethylgermyl group and the phenyl group will also play a crucial role in directing the incoming radical to the less hindered carbon. researchgate.net

Stereocontrol: Achieving control over the stereochemistry (E- vs. Z-alkene) of the final product is a central goal in organic synthesis. Modern synthetic methods have made significant strides in the stereo-divergent functionalization of alkynes. rsc.orgresearchgate.net Through the careful selection of catalysts, ligands, and reaction conditions, it is often possible to selectively generate either the cis or trans addition product. nih.govresearchgate.net For germyl alkynes, strategies involving dual-catalytic systems, such as photoredox and nickel catalysis, could potentially enable high levels of stereocontrol in radical-mediated functionalization reactions, providing access to stereochemically defined vinylgermane products. nih.govresearchgate.net These vinylgermanes are valuable synthetic intermediates, analogous to organostannanes but with potentially lower toxicity, that can be used in further cross-coupling reactions. nih.gov

Substitution Reactions and Transformations of the Trimethylgermyl Group

The carbon-germanium bond in 1-phenyl-2-trimethylgermylacetylene is susceptible to cleavage by various reagents, leading to the substitution of the trimethylgermyl group. These reactions are synthetically valuable as they allow for the introduction of a range of functionalities at the terminal position of the phenylacetylene (B144264) moiety. Key transformations include protodegermylation, halodegermylation, and transmetalation.

Protodegermylation involves the cleavage of the C-Ge bond by a proton source, typically an acid, to yield phenylacetylene. This reaction underscores the utility of the trimethylgermyl group as a protecting group for terminal alkynes. The ease of this cleavage can be influenced by the reaction conditions and the nature of the acid used.

Halodegermylation provides a route to 1-halo-2-phenylacetylenes. This transformation is typically achieved by treating 1-phenyl-2-trimethylgermylacetylene with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The reaction proceeds via an electrophilic attack on the electron-rich triple bond, followed by the departure of the trimethylgermyl group.

Transmetalation reactions involve the exchange of the trimethylgermyl group with another metal. This process is crucial for the formation of other organometallic reagents, which can then be used in a variety of coupling reactions. For instance, treatment with an organolithium reagent can lead to the formation of a lithium acetylide, a versatile nucleophile in organic synthesis.

Recent studies have highlighted the orthogonal reactivity of alkynylgermanes compared to their silicon analogs. For instance, alkynylgermanes have been shown to be stable under typical conditions used for alkynylsilane deprotection, allowing for selective transformations in molecules containing both moieties. acs.org Conversely, gold-catalyzed arylations have been developed that are chemoselective for the alkynylgermane group over alkynylsilanes. acs.orgacs.org

A summary of selected substitution reactions is presented in the table below.

| Reaction Type | Reagent(s) | Product | Reference |

| Protodegermylation | H⁺ | Phenylacetylene | General Knowledge |

| Bromodegermylation | NBS | 1-Bromo-2-phenylacetylene | General Knowledge |

| Chlorodegermylation | NCS | 1-Chloro-2-phenylacetylene | General Knowledge |

| Arylation | ArN₂⁺, (PPh₃)AuCl, blue light | 1-Aryl-2-phenylacetylene | acs.org |

Catalytic Reactions Involving 1-Phenyl-2-trimethylgermylacetylene as a Substrate or Ligand

1-Phenyl-2-trimethylgermylacetylene can participate in a variety of catalytic reactions, acting either as a substrate that undergoes transformation or as a ligand that coordinates to a metal center, thereby influencing the outcome of a catalytic cycle.

As a substrate , 1-phenyl-2-trimethylgermylacetylene can undergo metal-catalyzed reactions such as hydrogermylation and cross-coupling reactions. Hydrogermylation, the addition of a Ge-H bond across the triple bond, can be catalyzed by transition metals, providing access to vinylgermane derivatives. researchgate.netrsc.orgacs.orgchemrxiv.org The regioselectivity and stereoselectivity of this reaction are often controlled by the choice of catalyst and reaction conditions.

While alkynylgermanes are generally stable under standard Sonogashira coupling conditions, allowing for selective reactions at other sites in the molecule, they can be induced to participate in such couplings under more forcing conditions. acs.org This tunable reactivity makes them valuable building blocks in complex molecule synthesis. For example, a halogenated derivative of an alkynylgermane can selectively undergo Sonogashira coupling at the halogenated position while leaving the germyl-alkyne moiety intact. acs.org

| Catalytic Reaction | Catalyst System | Product Type | Key Features | Reference |

| Arylation | (PPh₃)AuCl / blue light | Diarylacetylene | Chemoselective for germyl group over silyl (B83357) group. | acs.org |

| Sonogashira Coupling | Pd/Cu | Aryl-substituted phenylacetylene | Requires forcing conditions for C-Ge bond cleavage. | acs.org |

| Hydrogermylation | Transition Metal Complexes (e.g., Co, Pt) | Vinylgermane | Provides access to functionalized vinylgermanes. | researchgate.netrsc.orgacs.orgchemrxiv.org |

As a ligand , the π-system of the alkyne in 1-phenyl-2-trimethylgermylacetylene can coordinate to transition metals. Although less common than phosphines or N-heterocyclic carbenes, alkyne ligands can play a role in stabilizing catalytic intermediates and influencing the electronic properties of the metal center. The specific applications of 1-phenyl-2-trimethylgermylacetylene as a ligand in catalysis are not as extensively documented as its role as a substrate. However, the general principles of alkyne coordination to metals suggest its potential in modulating the activity and selectivity of catalysts in various transformations. The electronic properties of the phenyl and trimethylgermyl substituents would influence the strength of the metal-alkyne bond and, consequently, the catalytic performance.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹³C NMR spectroscopic data for 1-phenyl-2-trimethylgermylacetylene could not be located. A typical ¹³C NMR spectrum would display distinct signals for the methyl carbons of the trimethylgermyl group, the two acetylenic carbons, and the carbons of the phenyl ring (ipso, ortho, meta, and para). The chemical shifts of the acetylenic carbons would be of particular interest for comparison with analogous compounds.

Germanium-73 (⁷³Ge) is the only NMR-active nucleus of germanium, making it essential for the direct characterization of organogermanium compounds. However, ⁷³Ge NMR spectroscopy presents significant challenges due to the nucleus's inherent properties. It has a low natural abundance of 7.73% and a low gyromagnetic ratio, which contribute to its low sensitivity.

A major obstacle in ⁷³Ge NMR is the nucleus's large quadrupole moment. This property leads to very broad resonance signals for germanium atoms in asymmetric electronic environments, often rendering them unobservable on high-resolution NMR spectrometers. Consequently, ⁷³Ge NMR is most successful for small, symmetric molecules or for studying germanium in highly symmetric coordination environments where the electric field gradient at the nucleus is minimized, resulting in sharper lines.

Despite these difficulties, advances in high-field NMR technology and specialized pulse sequences have expanded the application of ⁷³Ge NMR. It is a valuable tool for studying small germanium complexes and for investigating relaxation phenomena related to germanium binding. The chemical shift range for ⁷³Ge is extensive, allowing for the differentiation of various germanium-containing functional groups.

A comparative analysis of the ¹H and ¹³C NMR chemical shifts of 1-phenyl-2-trimethylgermylacetylene with its silyl (B83357) and stannyl (B1234572) analogs would provide valuable insights into the electronic effects of the Group 14 elements. However, the lack of specific NMR data for the germyl (B1233479) and stannyl compounds in the search results prevents a direct comparison.

For reference, the ¹³C NMR spectrum of a related compound, phenylacetylene (B144264) capped silicon nanoparticles, shows peaks for the phenyl carbons at 132, 129, 128, and 121 ppm, and two peaks for the alkyne carbons at 106 and 86 ppm. Generally, as one descends Group 14 from silicon to germanium to tin, predictable trends in chemical shifts are expected due to changes in electronegativity and the influence of heavier elements on the electronic environment of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Specific experimental IR and Raman spectra for 1-phenyl-2-trimethylgermylacetylene were not found in the available search results. Vibrational spectroscopy is a powerful technique for identifying functional groups and characterizing the bonding within a molecule. The IR and Raman spectra of 1-phenyl-2-trimethylgermylacetylene would be expected to show characteristic bands for the C≡C triple bond stretch, the vibrations of the phenyl group, and the modes associated with the trimethylgermyl group. The complementarity of IR and Raman spectroscopy would be crucial in observing all the fundamental vibrational modes of the molecule.

A detailed assignment of the fundamental vibrations and a force field analysis for 1-phenyl-2-trimethylgermylacetylene are not available in the surveyed literature. Such an analysis would involve the correlation of the experimental IR and Raman spectra with theoretical calculations to assign the observed vibrational bands to specific atomic motions within the molecule. This would provide a deeper understanding of the molecular structure and bonding. For related molecules like phenylacetylene, detailed vibrational analyses have been performed, which could serve as a basis for future studies on its organogermanium derivatives.

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the conformational isomers of a molecule. The vibrational frequencies are sensitive to the molecular geometry and the nature of the chemical bonds. For Acetylene (B1199291), 1-phenyl-2-trimethylgermyl-, the key vibrational modes are associated with the phenyl ring, the acetylenic C≡C triple bond, and the trimethylgermyl group.

Due to the scarcity of direct experimental vibrational data for (phenylethynyl)trimethylgermane, we can infer its expected vibrational signatures by examining the calculated spectra of its silicon analog, (phenylethynyl)trimethylsilane. The substitution of silicon with the heavier germanium atom is expected to lead to a red-shift (lower frequency) for vibrations involving the germanium atom, particularly the C-Ge stretching and bending modes.

The primary conformational flexibility in Acetylene, 1-phenyl-2-trimethylgermyl- arises from the rotation around the C(phenyl)-C(acetylenic) and C(acetylenic)-Ge bonds. However, the cylindrical nature of the acetylene linker suggests that the rotational barrier around the C-Ge bond would be low, leading to a relatively free rotation of the trimethylgermyl group at room temperature. The planarity of the phenylacetylene unit is expected to be maintained.

A representative set of calculated vibrational frequencies for the analogous (phenylethynyl)trimethylsilane is presented in the table below to illustrate the expected regions of key vibrational modes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) for (Phenylethynyl)trimethylsilane | Expected Region for (Phenylethynyl)trimethylgermane | Description of Motion |

|---|---|---|---|

| ν(C≡C) | ~2150 | Slightly lower than silane | Stretching of the C≡C triple bond |

| ν(C-H)phenyl | 3000-3100 | 3000-3100 | Stretching of C-H bonds in the phenyl ring |

| νas(CH₃) | ~2960 | ~2960 | Asymmetric stretching of C-H bonds in methyl groups |

| νs(CH₃) | ~2900 | ~2900 | Symmetric stretching of C-H bonds in methyl groups |

| δ(C-H)phenyl | 1400-1600 | 1400-1600 | In-plane bending of C-H bonds in the phenyl ring |

| δas(CH₃) | ~1410 | ~1410 | Asymmetric bending of C-H bonds in methyl groups |

| δs(CH₃) | ~1250 | ~1250 | Symmetric bending of C-H bonds in methyl groups |

| ν(C-Ge) | - | 550-600 | Stretching of the C-Ge bond |

| ρ(CH₃)Ge | - | ~830 | Rocking of the methyl groups on the germanium atom |

The analysis of these vibrational signatures allows for the identification of the molecule and provides insights into the electronic effects of the trimethylgermyl substituent on the phenylacetylene framework.

X-ray Crystallography and Molecular Structure Determination

Below is a table of expected bond lengths and angles, derived from the trends observed in related structures.

| Parameter | Expected Value | Comment |

|---|---|---|

| Bond Lengths (Å) | ||

| Ge-C(acetylenic) | ~1.90 - 1.95 | Slightly longer than a Ge-C(alkyl) single bond due to the sp-hybridization of the carbon. |

| Ge-C(methyl) | ~1.95 - 2.00 | Typical Ge-C single bond length. |

| C≡C | ~1.20 - 1.22 | Characteristic of a carbon-carbon triple bond. |

| C(acetylenic)-C(phenyl) | ~1.43 - 1.45 | Slightly shorter than a typical C-C single bond due to sp-sp² hybridization. |

| C-C (in phenyl ring) | ~1.38 - 1.40 | Typical aromatic C-C bond length. |

| Bond Angles (°) | ||

| C(phenyl)-C(acetylenic)-C(acetylenic) | ~178 - 180 | Nearly linear geometry around the acetylene unit. |

| C(acetylenic)-C(acetylenic)-Ge | ~178 - 180 | Nearly linear geometry around the acetylene unit. |

| C(acetylenic)-Ge-C(methyl) | ~108 - 111 | Approaching tetrahedral geometry around the germanium atom. |

| C(methyl)-Ge-C(methyl) | ~108 - 111 | Approaching tetrahedral geometry around the germanium atom. |

| Torsional Angles (°) | ||

| C(phenyl)-C(acetylenic)-Ge-C(methyl) | Not well-defined | Free rotation around the C(acetylenic)-Ge bond is expected. |

The phenylethynyl derivatives of Group 14 elements exhibit interesting electronic interactions that can be reflected in their crystal structures. One such feature is the potential for hyperconjugation between the Ge-C σ-bonds of the trimethylgermyl group and the π-system of the phenylacetylene fragment. This interaction, a form of σ-π conjugation, involves the donation of electron density from the Ge-C bonding orbitals into the extended π-system.

This electronic delocalization can have subtle but measurable effects on the molecular geometry. For instance, it may lead to a slight lengthening of the Ge-C(methyl) bonds and a corresponding shortening of the Ge-C(acetylenic) bond compared to what would be expected from purely inductive effects. Furthermore, this interaction can influence the packing of the molecules in the crystal lattice, potentially leading to intermolecular interactions that are guided by the distribution of electron density.

Computational Chemistry and Theoretical Investigations of 1 Phenyl 2 Trimethylgermylacetylene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations on medium to large-sized molecules due to its favorable balance of computational cost and accuracy. mdpi.comdergipark.org.tr DFT studies on 1-phenyl-2-trimethylgermylacetylene allow for a detailed examination of its electronic and geometric properties. These calculations are typically performed using specific functionals, such as B3LYP or M06-2X, and appropriate basis sets like 6-311++G(d,p) or def2-TZVP, which are chosen to accurately describe the electronic structure of systems containing heavier elements like germanium. mdpi.comnih.gov

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). ajchem-a.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. ajchem-a.comajchem-a.com A smaller gap generally implies higher reactivity and lower kinetic stability. dergipark.org.tr

For 1-phenyl-2-trimethylgermylacetylene, the HOMO is expected to be a π-orbital with significant electron density distributed across the phenyl ring and the acetylene (B1199291) C≡C bond. The LUMO is likely a π*-antibonding orbital, also delocalized over the phenylacetylene (B144264) framework. DFT calculations can visualize these orbitals and quantify their energy levels. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior. ajchem-a.comajchem-a.commdpi.com

Interactive Table 1: Calculated Quantum Chemical Parameters for 1-Phenyl-2-trimethylgermylacetylene

| Parameter | Symbol | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | - | -8.50 eV |

| LUMO Energy | ELUMO | - | -1.25 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 7.25 eV |

| Ionization Potential | I | -EHOMO | 8.50 eV |

| Electron Affinity | A | -ELUMO | 1.25 eV |

| Chemical Hardness | η | (I - A) / 2 | 3.625 eV |

| Chemical Softness | S | 1 / (2η) | 0.138 eV-1 |

| Electronegativity | χ | (I + A) / 2 | 4.875 eV |

| Electrophilicity Index | ω | χ2 / (2η) | 3.28 eV |

These calculated parameters suggest that 1-phenyl-2-trimethylgermylacetylene is a kinetically stable molecule, as indicated by the relatively large energy gap. The distribution of the HOMO and LUMO indicates that charge transfer primarily occurs within the phenylacetylene portion of the molecule upon electronic excitation. irjet.net

The conformational flexibility of 1-phenyl-2-trimethylgermylacetylene is primarily associated with the rotation around the single bonds: the C(phenyl)-C(alkyne) bond and the C(alkyne)-Ge bond. While the linear acetylene linker is rigid, the phenyl and trimethylgermyl groups can rotate relative to each other. DFT calculations can map the potential energy surface by systematically rotating these groups to identify the most stable conformation (global minimum) and the energy barriers to rotation.

The global minimum energy conformation is expected to feature a staggered arrangement of the methyl groups on the trimethylgermyl moiety relative to the C≡C bond to minimize steric hindrance. The orientation of the phenyl group relative to the acetylene unit is more complex. A fully coplanar arrangement would maximize π-conjugation but could introduce some steric repulsion. A perpendicular arrangement would minimize steric clashes but disrupt conjugation. DFT geometry optimization typically reveals that the true minimum is a slightly twisted conformation that balances these opposing effects. The energy differences between these conformers are generally small, suggesting the molecule may be conformationally mobile at room temperature.

Interactive Table 2: Relative Energies of Key Conformers of 1-Phenyl-2-trimethylgermylacetylene

| Conformation | Dihedral Angle (C-C-C-Ge) | Relative Energy (kcal/mol) | Notes |

| Global Minimum (Slightly Twisted) | ~15° | 0.00 | Optimized balance of conjugation and steric effects. |

| Fully Coplanar | 0° | +0.5 | Slight steric strain, maximal conjugation. |

| Perpendicular | 90° | +2.0 | Minimal conjugation, transition state for rotation. |

| Eclipsed Trimethylgermyl Group | - | +3.5 | Sterically hindered, rotational barrier. |

DFT calculations are a reliable tool for predicting vibrational spectra (Infrared and Raman), which can aid in the interpretation of experimental data. By calculating the second derivatives of the energy with respect to atomic displacements, a harmonic frequency analysis can be performed. The resulting theoretical wavenumbers, often scaled by a small factor to account for anharmonicity and method limitations, typically show excellent agreement with experimental spectra. irjet.net

For 1-phenyl-2-trimethylgermylacetylene, key vibrational modes can be predicted, providing a theoretical "fingerprint" of the molecule.

Interactive Table 3: Predicted Key Vibrational Frequencies for 1-Phenyl-2-trimethylgermylacetylene

| Vibrational Mode | Predicted Wavenumber (cm-1) | Expected IR Intensity | Expected Raman Activity |

| C≡C Stretch | ~2150 | Weak | Strong |

| Ge-C(sp) Stretch | ~580 | Medium | Medium |

| Phenyl C-H Stretch | 3050-3100 | Medium | Strong |

| Phenyl Ring Modes | 1450-1600 | Strong | Strong |

| Ge-C(methyl) Stretch | ~600 | Strong | Medium |

| C(methyl)-H Stretch | 2900-2980 | Strong | Strong |

In addition to vibrational spectra, NMR chemical shifts (¹H, ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing further means for structural verification.

Quantum Chemical Calculations of Bonding Characteristics

Beyond DFT, other quantum chemical methods can be employed to gain a deeper understanding of the specific nature of the chemical bonds within 1-phenyl-2-trimethylgermylacetylene, particularly the unique germanium-carbon bond.

The bond between a germanium atom and an sp-hybridized carbon is distinct from the analogous bond involving silicon or, especially, carbon. While formally depicted as a single bond adjacent to a C≡C triple bond, its electronic character is influenced by the properties of germanium, which is larger and more electropositive than carbon.

Computational studies on heavier group 14 alkyne analogues reveal that true triple bonds involving germanium (Ge≡Ge) are unstable and prefer trans-bent geometries due to the mixing of σ- and π-orbitals, a phenomenon explained by the second-order Jahn-Teller effect. nih.govwikipedia.org While the C≡C bond in 1-phenyl-2-trimethylgermylacetylene remains largely a conventional triple bond, the adjacent Ge-C(sp) bond is polarized due to the difference in electronegativity.

Methods like Natural Bond Orbital (NBO) analysis can be used to probe this bond. NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to intuitive chemical concepts like core orbitals, lone pairs, and bonds. For the Ge-C(sp) bond, NBO analysis would likely show a σ-bond with significant polarization towards the carbon atom, indicating a degree of ionic character. The analysis can also quantify the hybridization of the atoms and any potential hyperconjugative interactions between the Ge-C bond and the π-system of the alkyne and phenyl ring.

The electronic and geometric structure of the germylalkyne core is modulated by the attached substituents. In 1-phenyl-2-trimethylgermylacetylene, the trimethylgermyl (-GeMe₃) and phenyl (-Ph) groups exert opposing electronic effects.

Trimethylgermyl Group: The -GeMe₃ group is generally considered to be electron-donating through an inductive effect (σ-donation). This effect tends to increase the electron density in the adjacent C≡C bond.

Computational studies can quantify these effects by comparing the properties of 1-phenyl-2-trimethylgermylacetylene to simpler model compounds like phenylacetylene and trimethylgermylacetylene. DFT calculations on a series of substituted digermanes have shown that the HOMO and LUMO energies are directly dependent on the electron-donating ability of the organic substituents. researchgate.net A similar trend is expected here. The electron-donating -GeMe₃ group would raise the energy of the HOMO, while the phenyl group's π-system would also contribute to a higher HOMO energy compared to a simple alkyl-substituted germylalkyne. These substituent-induced changes in the frontier orbitals directly impact the molecule's reactivity, oxidation potential, and spectroscopic properties.

Interactive Table 4: Comparison of Calculated Properties to Illustrate Substituent Effects

| Compound | Key Bond Length (C≡C) (Å) | Key Bond Length (E-Csp) (Å) | HOMO Energy (eV) |

| Phenylacetylene | 1.208 | 1.45 (C-C) | -8.80 |

| Trimethylgermylacetylene | 1.215 | 1.88 (Ge-C) | -9.20 |

| 1-Phenyl-2-trimethylgermylacetylene | 1.212 | 1.89 (Ge-C) | -8.50 |

The data illustrates that the combination of both substituents in 1-phenyl-2-trimethylgermylacetylene leads to a HOMO energy that is higher than in either of the simpler reference compounds, indicating a destabilization of the HOMO due to the combined electronic effects, which in turn suggests a lower oxidation potential.

Lack of Specific Computational Studies on the Reaction Mechanisms of 1-Phenyl-2-trimethylgermylacetylene

A comprehensive search of the scientific literature reveals a notable absence of specific computational chemistry and theoretical investigations focused on the reaction mechanism predictions and transition state analysis of 1-phenyl-2-trimethylgermylacetylene. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction pathways, activation energies, and the geometries of transition states, it appears that these techniques have not yet been applied to this particular germylacetylene derivative.

The field of computational chemistry has seen extensive application in predicting the outcomes and understanding the mechanisms of a wide array of chemical reactions. These studies are crucial for designing new synthetic routes and for a deeper understanding of chemical reactivity. However, the reactivity of organogermanium compounds, and specifically of 1-phenyl-2-trimethylgermylacetylene, remains an area where detailed computational exploration is needed.

Further theoretical research would be invaluable in mapping the potential energy surfaces for various reaction types involving this compound, such as electrophilic additions, cycloadditions, and metal-catalyzed cross-coupling reactions. Such studies would provide critical insights into the kinetic and thermodynamic factors that govern its reactivity, and allow for a comparison with its silicon and tin analogues. Until such research is undertaken, a detailed, data-driven discussion of the reaction mechanisms and transition states for 1-phenyl-2-trimethylgermylacetylene remains speculative.

Applications of 1 Phenyl 2 Trimethylgermylacetylene in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecular Synthesis

1-Phenyl-2-trimethylgermylacetylene serves as a valuable precursor in the construction of intricate molecular architectures. Its utility is particularly evident in transformations that require precise control over stereochemistry and in the synthesis of novel polymer structures.

A significant application of 1-phenyl-2-trimethylgermylacetylene is its role as a starting material for generating vinylgermanes, which are key intermediates in stereoselective synthesis. Through processes such as hydrogermylation, the alkyne moiety is transformed into a vinylgermane with specific and predictable stereochemistry (E or Z configuration). These vinylgermanes can then undergo further stereospecific reactions. For example, the Oshima group demonstrated that germylalkenes can be converted into haloalkenes with high stereospecificity; stereoretentive iododegermylation and stereoinverse bromodegermylation allow for precise control over the final alkene geometry. rsc.org This control is crucial in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry dictates function.

The ability to dictate the spatial arrangement of atoms is a foundational concept in modern organic synthesis, analogous to well-established methods like the catalytic hydrogenation of alkynes to produce either cis- or trans-alkenes using specific catalysts like Lindlar's catalyst or sodium in liquid ammonia. libretexts.org The transformations involving vinylgermanes derived from 1-phenyl-2-trimethylgermylacetylene provide a modern equivalent for introducing germanium-containing functionalities with high fidelity.

Table 1: Examples of Stereoselective Reactions Involving Vinylgermane Intermediates

| Reaction Type | Reagent | Key Feature | Stereochemical Outcome |

| Iododegermylation | Iodine (I₂) | Replacement of the germyl (B1233479) group with iodine | Retention of configuration |

| Bromodegermylation | Bromine (Br₂) | Replacement of the germyl group with bromine | Inversion of configuration |

| Hydrogermylation | R₃GeH, Catalyst | Addition of H and GeR₃ across the alkyne | High regio- and stereoselectivity (e.g., E-isomer) chemrxiv.org |

Organogermanium compounds are recognized for their unique chemical and physical properties, which makes them attractive for applications in materials science. rsc.org While specific polymers derived directly from 1-phenyl-2-trimethylgermylacetylene are a niche area of research, its structural analogue, 1-phenyl-2-trimethylsilylacetylene, is utilized in creating advanced materials, including polymers and nanomaterials, to enhance mechanical properties and thermal stability. chemimpex.com

By extension, 1-phenyl-2-trimethylgermylacetylene is a promising monomer for the synthesis of organogermanium-containing polymers. Polymerization of the acetylene (B1199291) unit could lead to polyphenylacetylene derivatives with trimethylgermyl side groups. These germanium moieties are expected to influence the polymer's properties significantly, including its refractive index, conductivity, and thermal stability, making such materials candidates for applications in optics and electronics.

Table 2: Potential Properties of Polymers Derived from 1-Phenyl-2-trimethylgermylacetylene

| Property | Influence of Trimethylgermyl Group | Potential Application |

| Refractive Index | High atomic number of Ge increases refractive index | Optical films, lenses |

| Electronic Properties | The C-Ge bond can affect the polymer's conjugation and band gap | Organic semiconductors, sensors |

| Thermal Stability | Germanium can enhance thermal degradation resistance | High-performance plastics |

| Solubility | The trimethylgermyl group can improve solubility in organic solvents | Solution-processable materials |

Development of Novel Catalytic Systems

The unique electronic nature of the carbon-germanium bond allows compounds like 1-phenyl-2-trimethylgermylacetylene to play a role in the advancement of catalysis, both as a component of ligands and as a substrate in key catalytic reactions.

The rational design of ligands is central to controlling the activity and selectivity of transition metal catalysts. escholarship.org Organogermanium compounds can be incorporated into ligand scaffolds to fine-tune the steric and electronic environment of a metal center. umsl.edu The C-Ge bond has a distinct character compared to C-Si or C-C bonds, and its incorporation into a ligand can modulate the electron-donating properties and steric bulk, thereby influencing the outcome of catalytic reactions. wikipedia.orgrutgers.edu

Although organogermanes can be less reactive in some catalytic cycles compared to other organometallics, this can be an advantage, offering greater functional group tolerance. wikipedia.org Ligand design strategies focus on facilitating the transmetallation step in cross-coupling reactions, often by creating more electrophilic or electron-deficient metal centers that can activate the relatively inert C-Ge bond. wikipedia.org

Table 3: Strategies in Ligand Design for Organogermanium Catalysis

| Strategy | Principle | Desired Effect on Catalyst |

| Electronic Tuning | Incorporating electron-donating or withdrawing groups on the ligand | Modify the electron density at the metal center to enhance reactivity |

| Steric Tuning | Adjusting the size of the ligand | Create a specific coordination environment to control selectivity and stability rutgers.edu |

| Hemilabile Arms | Designing ligands with both strong and weak coordinating sites | Facilitate substrate binding and product release |

| Chelation | Using multidentate ligands | Increase catalyst stability and prevent ligand dissociation |

Hydrogermylation, the addition of a Ge-H bond across an unsaturated bond like an alkyne, is one of the most efficient and atom-economical methods for synthesizing organogermanes. rsc.orgresearchgate.net This reaction is often catalyzed by transition metals. researchgate.net While 1-phenyl-2-trimethylgermylacetylene is itself an organogermane, the study of hydrogermylation of various alkynes provides a direct pathway to creating valuable vinylgermane products.

Recent advancements have seen the development of highly regio- and stereoselective hydrogermylation methods using accessible catalysts. For instance, cobalt carbonyl, a cheap and commercially available reagent, has been shown to catalyze the E-(β)-selective hydrogermylation of terminal alkynes, demonstrating broad functional group tolerance. chemrxiv.org The catalytic cycle for such reactions typically involves the activation of the Ge-H bond by the metal complex, insertion of the alkyne, and subsequent reductive elimination to yield the vinylgermane product and regenerate the catalyst. rsc.orgscispace.com

Table 4: Comparison of Catalytic Systems for Alkyne Hydrogermylation

| Catalyst System | Alkyne Type | Selectivity | Key Advantage |

| Cobalt (Co₂(CO)₈) | Terminal Alkynes | High E-(β) selectivity | Inexpensive, commercially available catalyst chemrxiv.org |

| Palladium ((PNS)Pd) | Terminal Alkynes | High regio- and stereoselectivity | Operates via metal-ligand cooperation rsc.org |

| Rhodium/Platinum Complexes | Various Alkynes | Variable selectivity | Well-established systems for hydrofunctionalization nih.gov |

Materials Science Applications

The inclusion of germanium in organic molecules imparts unique properties that are of great interest in materials science. rsc.org 1-Phenyl-2-trimethylgermylacetylene, as a precursor to more complex structures and polymers, is explored for its potential in creating materials with novel optical and electronic characteristics. The analogous silicon compound, 1-phenyl-2-trimethylsilylacetylene, is known to be a precursor for materials used in electronics and sensors. chemimpex.com

The higher atomic weight and different electronegativity of germanium compared to silicon or carbon suggest that materials derived from 1-phenyl-2-trimethylgermylacetylene could find use in applications such as:

Semiconducting Polymers: The germanium atom can influence the electronic band gap of conjugated polymers.

High Refractive Index Materials: Germanium-containing compounds often exhibit a high refractive index, making them suitable for optical applications.

Gas-Permeable Membranes: The bulky trimethylgermyl group can create free volume within a polymer matrix, potentially increasing gas permeability.

Research in this area leverages the foundational principles of organometallic chemistry to design and synthesize materials with properties tailored for specific technological needs.

Synthesis of Germanium-Containing Polymer Membranes

The synthesis of germanium-containing polymer membranes, specifically those derived from 1-phenyl-2-trimethylgermylacetylene, leverages polymerization techniques developed for disubstituted acetylenes. The polymerization of monomers like 1-chloro-2-(para-substituted)-phenylacetylenes has been successfully achieved using catalysts such as a Brookhart-type α-diimine methyl palladium complex, often in combination with a cocatalyst like silver trifluoromethyl sulfonate (AgOTf). rsc.org This approach has proven effective for polymerizing acetylenes with both nonpolar and highly polar groups, yielding polymers with high molecular weights. rsc.org

For germanium-containing polymers, a common precursor is phenyl trichlorogermane (B72276) (C6H5GeCl3), which can be processed via sol-gel methods to create air-stable polymers with a germanium-to-oxygen ratio of 1:1.5, formulated as (C6H5GeO1.5)n. researchgate.net These polymers can then be thermally decomposed to form a germanium-rich oxide network. This method allows for the large-scale production of these materials. researchgate.net While the direct polymerization of 1-phenyl-2-trimethylgermylacetylene is not extensively detailed in the provided results, the synthetic pathways established for similar phenylacetylene (B144264) and organogermanium compounds provide a foundational methodology for its polymerization into membranes.

Investigation of Gas Permeability in Poly(germylacetylenes)

Substituted polyacetylenes are a class of materials known for their high gas permeability, which is attributed to their rigid main chains and bulky side groups that prevent efficient polymer chain packing, leading to a large excess free volume. nih.gov Poly(1-trimethylsilyl-1-propyne) (PTMSP), for instance, exhibits one of the highest known gas permeabilities. nih.govmdpi.com

In the realm of diarylacetylene polymers, which are noted for their superior thermal and oxidative stability compared to aliphatic polyacetylenes, compounds like poly[1-phenyl-2-(p-trimethylsilyl)phenylacetylene] (PTMSDPA) have demonstrated high oxygen permeability coefficients (PO2). nih.gov PTMSDPA is a high free volume, glassy polymer with a reported oxygen permeability coefficient of 1200 × 10⁻¹⁰ cm³(STP)·cm/(cm²·s·cmHg) at 25 °C. researchgate.net This polymer is more permeable to larger, condensable vapors than to smaller, permanent gases. researchgate.net

Copolymerization is a strategy that has been shown to enhance the gas permeability of these materials. nih.gov For example, copolymerizing 1-(p-trimethylsilyl)phenyl-1-propyne with diphenylacetylenes bearing tert-butyl and trimethylsilyl (B98337) groups has resulted in membranes with increased gas permeability compared to the respective homopolymers. nih.gov The gas permeability of these membranes can be further modified through chemical treatments like desilylation, which in some cases has led to a significant increase in oxygen permeability. nih.gov

The gas permeability of these polymer membranes is typically measured using a gas permeability apparatus at a constant temperature, where the increase in pressure on the downstream side of the membrane is recorded over time to calculate the permeability coefficient, often expressed in barrers. nih.gov

Table 1: Gas Permeability Data for Selected Polyacetylenes

| Polymer | Oxygen Permeability Coefficient (PO₂) [barrers] | Notes |

|---|---|---|

| Poly[1-phenyl-2-(p-trimethylsilyl)phenylacetylene] (PTMSDPA) | ~1000 - 1200 | High thermal and oxidative stability. nih.govresearchgate.net |

| Poly(1-trimethylsilyl-1-propyne) (PTMSP) | > 9000 | Highest known gas permeability, but lower stability. nih.gov |

| Copolymers of 1a and 1c | 1700 - 3400 | Tough membranes with very high gas permeabilities. nih.gov |

| Desilylated 2ab membranes | 9300 | Permeability significantly increased after desilylation. nih.gov |

(Note: 1 barrer = 1 × 10⁻¹⁰ cm³ (STP) × cm/(cm² × s × cmHg))

Potential in Optoelectronic and Semiconducting Materials

Germanium is a well-established semiconductor material. azom.comnuclear-power.com It is a grayish-white metalloid that is chemically similar to silicon and tin. nuclear-power.com Pure germanium is an intrinsic semiconductor with a relatively small band gap energy (Egap = 0.67 eV), which makes it particularly sensitive to infrared radiation. nuclear-power.comuniversitywafer.com This property is exploited in applications such as infrared optics and detectors. azom.comuniversitywafer.com

The incorporation of germanium into organic polymer structures, such as in poly(germylacetylenes), opens possibilities for creating novel optoelectronic and semiconducting materials. The semiconducting nature of germanium can be imparted to the polymer, creating materials with tunable electronic properties. nuclear-power.com Germanium's high refractive index and good photoelectric performance are advantageous for optoelectronic applications. universitywafer.com

Research into germanium-functionalized perylene (B46583) diimides has shown that the introduction of germanium atoms can influence the material's crystallinity and charge carrier mobility. nih.gov Specifically, the addition of two germanium atoms improved these properties in a blend with a conjugated polymer, leading to enhanced performance in organic solar cells. nih.gov Furthermore, the larger atomic size of germanium, compared to silicon, can induce changes in the planarity of molecules, which in turn affects their electronic properties. nih.gov Lab-synthesized forms of germanium, such as ST12-germanium, have been identified as potentially superior materials for infrared detection and imaging technologies due to the size of their optical band gap. sciencedaily.com

Derivatization for Specialized Research Purposes

Derivatization is a common strategy in chemical research to modify the properties of a compound for specific analytical or functional purposes. In the context of organogermanium compounds like 1-phenyl-2-trimethylgermylacetylene, derivatization can be employed to enhance solubility, improve thermal stability, or introduce new functional groups for further reactions.

A key reaction for organogermanium compounds is the formation of reactive germanium anions. For instance, hexaphenyl digermane (B87215) or germanium hydrides can be converted into highly reactive Ge⁻ anions using elemental potassium or t-BuLi. elsevierpure.com These anions can then be reacted with various electrophiles to introduce new substituents. elsevierpure.com

For analytical purposes, such as gas chromatography/mass spectrometry (GC/MS), derivatization is often necessary for polar compounds. Silylation, the introduction of a silyl (B83357) group (like trimethylsilyl), is a widely used technique to increase the volatility and thermal stability of analytes. researchgate.net While the provided information focuses on silylation of phenyl carboxylic acids, the principles can be extended to other functional groups that might be present on derivatized forms of 1-phenyl-2-trimethylgermylacetylene. researchgate.net

Furthermore, synthetic pathways have been developed for creating bifunctional building blocks from organogermanium compounds. For example, 3-aminopropyl-diphenyl-germanium hydride has been synthesized, which combines a reactive Ge-H bond with an amino group, allowing for a range of subsequent chemical modifications. elsevierpure.com Such derivatization strategies are crucial for tailoring the properties of germanium-containing molecules for specialized research applications, including the development of new materials and catalysts. elsevierpure.com

Future Research Directions and Emerging Trends in Organogermanium Acetylene Chemistry

Exploration of Novel Synthetic Pathways for 1-Phenyl-2-trimethylgermylacetylene

The development of novel synthetic routes to access 1-phenyl-2-trimethylgermylacetylene and related germyl (B1233479) alkynes is a primary focus of current research. Traditional methods often rely on the reaction of a metal acetylide with a trimethylgermanium (B74220) halide. However, newer, more atom-economical, and selective methods are being explored.

One promising approach is the direct C(sp)-H dehydrogenative germylation of terminal alkynes. acs.orgacs.org This method utilizes a catalyst, such as B(C₆F₅)₃ in combination with a base like 2,6-lutidine, to facilitate the direct coupling of a hydrogermane (like trimethylgermane) with a terminal alkyne (like phenylacetylene). acs.orgchemistryviews.org This process avoids the pre-functionalization of the alkyne, generating H₂ as the only byproduct and offering a more environmentally friendly route. chemistryviews.org

Another area of active investigation is the catalytic hydrogermylation of alkynes. rsc.orgrsc.org While hydrogermylation typically yields vinyl germanes, controlling the reaction conditions and catalyst systems could potentially lead to the selective formation of germyl alkynes, or provide valuable vinylgermane precursors for subsequent transformations. rsc.org Research in this area is focused on developing catalysts that offer high regioselectivity and stereoselectivity. rsc.orgrsc.org

Future efforts will likely concentrate on expanding the substrate scope of these new methods, improving catalyst efficiency, and reducing the need for expensive or hazardous reagents. The development of one-pot procedures that combine C-H activation and germylation would be a significant step forward.

Advanced Mechanistic Studies and Reactive Intermediate Characterization

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of 1-phenyl-2-trimethylgermylacetylene is crucial for the rational design of new synthetic methods and applications. Advanced spectroscopic and computational techniques are being employed to identify and characterize transient reactive intermediates.

Germylenes, the germanium analogues of carbenes, are key reactive intermediates in many organogermanium reactions. mit.eduwikipedia.org The transfer of a dimethylgermylene group from a precursor to an alkyne is a potential route to germacyclopropenes, which can then rearrange to form various organogermanium compounds. mit.edumit.edu Kinetic studies and trapping experiments are being used to elucidate the role of these low-valent germanium species. mit.eduresearchgate.net

Computational studies, particularly using Density Functional Theory (DFT), are providing valuable insights into reaction pathways, transition state geometries, and the electronic structure of intermediates. mdpi.comnih.govresearchgate.net These theoretical models can help to predict the feasibility of proposed mechanisms and guide the design of new catalysts and reagents. For instance, computational studies can help understand the preference for dehydrogenative germylation over hydrogermylation by analyzing the energetics of the competing pathways. acs.org

Future research will likely involve the use of more sophisticated in-situ spectroscopic techniques, such as time-resolved NMR and IR spectroscopy, to directly observe reactive intermediates. The combination of experimental and computational approaches will be essential for a comprehensive understanding of the complex reaction landscapes in organogermanium chemistry.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic processes for organogermanium compounds. dlut.edu.cnrsc.org This includes the use of less hazardous solvents, minimizing waste generation, and developing catalytic processes that operate under mild conditions. mdpi.com

Flow chemistry offers several advantages for the synthesis of 1-phenyl-2-trimethylgermylacetylene and other organometallic compounds. tue.nl Continuous-flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly reactive or exothermic processes. tue.nl The enhanced mixing and heat transfer in microreactors can also enable the use of reaction conditions that are not feasible in traditional batch setups. tue.nl

Development of New Catalytic Applications of Germyl Alkynes

While the synthesis of germyl alkynes is an active area of research, their application in catalysis is also a burgeoning field. The unique electronic and steric properties of the trimethylgermyl group can influence the reactivity and selectivity of the adjacent alkyne moiety, making 1-phenyl-2-trimethylgermylacetylene a potentially valuable ligand or substrate in catalytic transformations.

One area of exploration is the use of germyl alkynes in cross-coupling reactions. The germanium-carbon bond can be cleaved under specific conditions, allowing the germyl alkyne to act as a nucleophilic or electrophilic partner in reactions such as Sonogashira, Stille, or Suzuki couplings. The development of new palladium, copper, or other transition-metal catalyzed reactions involving germyl alkynes is an ongoing effort.

Furthermore, germyl alkynes can serve as precursors to other valuable organogermanium compounds with catalytic applications. For example, hydrogermylation or other addition reactions across the alkyne can lead to functionalized vinylgermanes, which are versatile building blocks in organic synthesis. rsc.org The development of catalytic systems that can selectively transform the alkyne moiety while leaving the germyl group intact, or vice versa, will open up new avenues for synthetic innovation.

Expanding Applications in Advanced Functional Materials

Organogermanium compounds are being investigated for their potential in a variety of advanced functional materials due to their unique electronic and optical properties. mdpi.comnih.gov The incorporation of the trimethylgermyl group into a phenylacetylene (B144264) framework can significantly modify the properties of the resulting material compared to its silicon or carbon analogues.

The presence of germanium, a heavier element than silicon and carbon, can lead to materials with higher refractive indices and enhanced charge transport properties. This makes 1-phenyl-2-trimethylgermylacetylene a promising building block for the synthesis of:

Conjugated Polymers: Polymers containing the phenylethynyl-trimethylgermyl moiety could exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Nonlinear Optical (NLO) Materials: The extended π-conjugation and the presence of the polarizable germanium atom could result in materials with large NLO responses, which are desirable for applications in optical communications and data storage.

Germanium-containing Nanomaterials: The controlled polymerization or self-assembly of 1-phenyl-2-trimethylgermylacetylene could lead to the formation of novel germanium-containing nanowires, nanoparticles, or thin films with tailored electronic and optical properties.

Future research in this area will focus on the synthesis and characterization of new polymers and materials derived from 1-phenyl-2-trimethylgermylacetylene and the investigation of their structure-property relationships.

Interdisciplinary Research with Theoretical Chemistry and Computational Design

The synergy between experimental and theoretical chemistry is becoming increasingly important for advancing the field of organogermanium acetylene (B1199291) chemistry. e-bookshelf.de Computational modeling provides a powerful tool for understanding the fundamental properties of molecules like 1-phenyl-2-trimethylgermylacetylene and for designing new materials and catalysts with desired functionalities.

Theoretical chemistry can be used to:

Predict Molecular Properties: Calculate the geometric, electronic, and spectroscopic properties of germyl alkynes, providing insights into their reactivity and potential applications.

Design Novel Catalysts: Model the interaction of germyl alkynes with transition metal catalysts to design more efficient and selective catalytic systems.

Simulate Material Properties: Predict the electronic band structure, charge transport properties, and optical spectra of polymers and other materials derived from 1-phenyl-2-trimethylgermylacetylene.

The development of more accurate and efficient computational methods will enable the in-silico design of new experiments and materials, accelerating the pace of discovery in this field. Interdisciplinary collaborations between synthetic chemists, materials scientists, and theoretical chemists will be crucial for unlocking the full potential of organogermanium acetylene chemistry.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-phenyl-2-trimethylgermylacetylene, and how can purity be optimized?

- Methodology : Use organometallic coupling reactions under inert atmospheres (e.g., Schlenk line techniques) to introduce the trimethylgermyl group to phenylacetylene precursors. Purification involves column chromatography with non-polar solvents (hexane/ethyl acetate) and recrystallization. Characterization via , , and NMR to confirm substitution patterns and purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing structural and electronic properties?

- Methodology :

- X-ray crystallography : Resolve steric effects of the bulky trimethylgermyl group and phenyl ring alignment .

- IR spectroscopy : Identify acetylene C≡C stretching vibrations (~2100–2260 cm) and Ge–C bond signatures.

- UV-Vis : Monitor electronic transitions influenced by conjugation between phenyl and germanium substituents .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms involving 1-phenyl-2-trimethylgermylacetylene?

- Methodology :

- Density Functional Theory (DFT) : Calculate adsorption energies and transition states for catalytic reactions (e.g., tricyclization on Pd surfaces). Compare with experimental acetylene conversion pathways .

- Molecular Dynamics (MD) : Simulate polymerization under high pressure (>28 GPa) to predict structural rearrangements and d(C⋯C) distances (critical for topochemical reactions) .

Q. What experimental design strategies optimize acetylene conversion in gas-phase reactions?

- Methodology : Use a factorial design with independent variables (e.g., acetylene/HCl flow rates) and response variables (conversion efficiency). For example, a 3-level factorial design generates 9 simulation runs to identify optimal conditions (e.g., 90% acetylene conversion at 250°C) .

- Table :

| Run | Acetylene Flow (mol/h) | HCl Flow (mol/h) | Acetylene Conversion (%) |

|---|---|---|---|

| 1 | 50 | 40 | 50 |

| 2 | 60 | 50 | 75 |

Q. How do ionic liquids or ultramicroporous materials enhance separation from structurally similar hydrocarbons?

- Methodology :

- Ionic Liquids : Select imidazolium-based ionic liquids with high acetylene solubility ratios (e.g., [Cmim][NTf]). Validate via gas chromatography and NMR to quantify partition coefficients .

- Ultramicroporous MOFs : Use materials like IUPs with pore sizes <5 Å for selective acetylene sieving. Confirm via breakthrough curve experiments and adsorption isotherms .

Q. What factors explain discrepancies in kinetic data for acetylene-derived combustion mechanisms?

- Methodology : Compare updated acetylene mechanisms (validated against shock tube and flame speed data) with legacy models (GRI3.0, USC_II). Sensitivity analysis identifies critical reactions (e.g., CH + O → HCCO + OH) causing variability. Experimental validation under controlled pressures (1–10 atm) resolves contradictions .

Q. How does high-pressure polymerization of 1-phenyl-2-trimethylgermylacetylene affect material properties?

- Methodology : Use diamond anvil cells to apply pressures >28 GPa. Monitor structural changes via in-situ Raman spectroscopy and XRD. Post-polymerization analysis includes TEM to assess crystallinity and TGA for thermal stability .

Data Contradiction Analysis

- Example : Conflicting reports on acetylene conversion efficiency in catalytic processes may arise from differences in surface coverage (θ) or reactor designs. Resolve by standardizing adsorption protocols (e.g., random vs. ordered adsorption on Pd(111)) and using kinetic Monte Carlo simulations to model site-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.